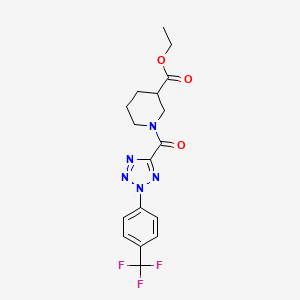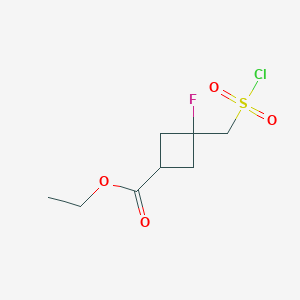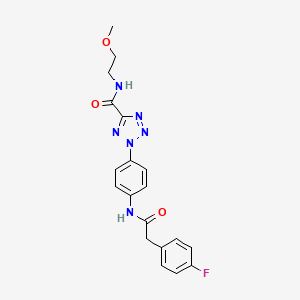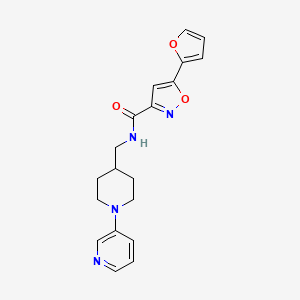
ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H18F3N5O3 and its molecular weight is 397.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Amidation
Microwave-assisted treatment has been utilized for the direct amidation of compounds similar to ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, producing carboxamides in good yields. This method highlights the efficiency and effectiveness of microwave irradiation in facilitating chemical reactions that might be relevant for the synthesis of new pharmaceuticals or materials (M. Milosevic et al., 2015).
Annulation Reactions
Annulation reactions involving similar compounds have been reported, where ethyl 2-methyl-2,3-butadienoate acts as a dipole synthon in [4+2] annulation with N-tosylimines. This process leads to the formation of highly functionalized tetrahydropyridines, showcasing the compound's potential in constructing complex molecular architectures (Xue-Feng Zhu et al., 2003).
Cross-Coupling Reactions
The utilization of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions demonstrates the versatility of such compounds in organic synthesis. These reactions afford a pathway to diverse pyrazole derivatives, which are of interest due to their biological activity and potential as pharmaceuticals (Eglė Arbačiauskienė et al., 2011).
Synthesis of Novel Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with a similar trifluoromethyl group, has been used as a versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles. This application underscores the compound's potential in the synthesis of various heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Mark A. Honey et al., 2012).
Inhibitors for Mycobacterium tuberculosis
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization and synthesized from aryl thioamides, have shown activity as inhibitors against Mycobacterium tuberculosis. This application highlights the potential of utilizing this compound derivatives in developing new antimicrobial agents (V. U. Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 1-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCDRFWIDJMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)



![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
